A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid (CAS No. 175203-15-3). This compound serves as a valuable intermediate in medicinal chemistry and drug development, featuring a reactive chloroacetyl group and a carboxylic acid moiety on a thiophene scaffold. The synthetic strategy is centered on the electrophilic aromatic substitution via a Friedel-Crafts acylation of 2-thiopheneacetic acid. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and a full characterization workflow using modern analytical techniques. It is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, offering field-proven insights to ensure procedural success and product integrity.
Introduction and Strategic Overview
2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid is a bifunctional organic molecule with significant potential as a building block in the synthesis of complex pharmaceutical agents.[1] The presence of a reactive α-chloro ketone allows for facile nucleophilic substitution, while the carboxylic acid group provides a handle for amide bond formation or other derivatizations. The thiophene core is a common scaffold in many therapeutic agents, valued for its unique electronic properties and ability to act as a bioisostere for a benzene ring.[1]
The primary synthetic route detailed herein is the Friedel-Crafts acylation of commercially available 2-thiopheneacetic acid using chloroacetyl chloride as the acylating agent.[2][3] This method is chosen for its efficiency and directness. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent to generate a potent electrophile, the acylium ion.[4]
Retrosynthetic Analysis & Reaction Scheme
The retrosynthetic approach disconnects the C-C bond between the thiophene ring and the acetyl group, identifying 2-thiopheneacetic acid and a chloroacetyl cation equivalent as the key precursors. This points directly to a Friedel-Crafts acylation strategy.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis is an electrophilic aromatic substitution. The electron-rich thiophene ring attacks the electrophilic acylium ion generated from chloroacetyl chloride and a Lewis acid catalyst.
The Causality Behind the Synthesis: The Friedel-Crafts Acylation Mechanism
The success of this synthesis hinges on a well-understood and robust reaction: the Friedel-Crafts acylation. This reaction proceeds via three key stages:
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Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.[4]
-
Electrophilic Attack: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.
-
Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final acylated product.
Expert Insight on Regioselectivity: The acylation of 2-substituted thiophenes predominantly occurs at the 5-position (the carbon adjacent to the sulfur atom and opposite the existing substituent). This is because the carbocation intermediate formed by attack at C5 is more stable, with the sulfur atom's lone pairs effectively delocalizing the positive charge. Attack at other positions results in less stable intermediates.
Caption: Mechanism of the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly the anhydrous conditions, is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Thiopheneacetic acid | 1918-77-0 | 142.17 | 10.0 g | 0.0703 | Starting material, ensure dry.[5] |
| Chloroacetyl chloride | 79-04-9 | 112.94 | 9.5 g (6.7 mL) | 0.0841 | Acylating agent, lachrymator.[6] |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 10.3 g | 0.0772 | Lewis acid catalyst, handle under inert gas. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 150 mL | - | Reaction solvent. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | - | For workup. |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL | - | Extraction solvent. |
| Saturated NaCl solution (brine) | 7647-14-5 | 58.44 | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add 2-thiopheneacetic acid (10.0 g, 0.0703 mol) and anhydrous dichloromethane (100 mL). Stir the mixture to dissolve the solid. Cool the flask to 0°C using an ice-water bath.
-
Catalyst Introduction: Carefully add anhydrous aluminum chloride (10.3 g, 0.0772 mol) portion-wise over 15 minutes. The addition is exothermic and may cause gas evolution. Ensure the internal temperature does not exceed 10°C.
-
Acylating Agent Addition: In the dropping funnel, place a solution of chloroacetyl chloride (9.5 g, 0.0841 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching (Workup): Cool the reaction flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (20 mL). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (100 mL each).
-
Washing and Drying: Combine all organic layers and wash sequentially with water (100 mL) and saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to yield the final product as a crystalline solid.
Characterization and Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid | [7] |
| CAS Number | 175203-15-3 | [7] |
| Molecular Formula | C₈H₇ClO₃S | [7] |
| Molecular Weight | 218.65 g/mol | [7] |
| Appearance | Expected to be an off-white to pale yellow crystalline solid. | - |
| Melting Point | Not available in literature; requires experimental determination. | - |
Predicted Spectroscopic Data
The following data are predicted based on the chemical structure and standard spectroscopic principles. Experimental verification is required.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 (d, 1H, J ≈ 4.0 Hz, thiophene H), δ ~7.0 (d, 1H, J ≈ 4.0 Hz, thiophene H), δ ~4.7 (s, 2H, -CO-CH₂ -Cl), δ ~3.9 (s, 2H, -CH₂ -COOH), δ ~11-12 (br s, 1H, -COOH ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (C=O, ketone), δ ~176 (C=O, acid), δ ~150-125 (4C, thiophene ring carbons), δ ~45 (-CO-C H₂-Cl), δ ~35 (-C H₂-COOH). |
| FT-IR (ATR, cm⁻¹) | 3200-2500 (broad, O-H stretch of carboxylic acid), ~1710 (sharp, C=O stretch of acid), ~1670 (sharp, C=O stretch of ketone), ~1400-1300 (C-O stretch), ~700-800 (C-Cl stretch). |
| MS (EI) | m/z (%): 218/220 ([M]⁺, with ~3:1 isotope pattern for Cl), 183 ([M-Cl]⁺), 173 ([M-COOH]⁺), 141, 97. |
Interpretation of Predicted Spectra:
-
¹H NMR: The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The two methylene groups (-CH₂-) will appear as singlets as they have no adjacent protons. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.
-
FT-IR: The spectrum will be dominated by a very broad O-H stretch and two distinct carbonyl (C=O) peaks for the ketone and the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak should exhibit the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom. Key fragments would arise from the loss of the chlorine atom or the carboxylic acid group.
Safety, Handling, and Storage
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[6]
-
Aluminum chloride (anhydrous) reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment (e.g., glove box or under an inert atmosphere).
-
The final product, 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid , should be handled with care. As an α-chloro ketone, it is a potential alkylating agent and should be considered an irritant.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid. By employing a standard Friedel-Crafts acylation, the target compound can be produced efficiently from readily available starting materials. The detailed protocol, mechanistic insights, and comprehensive characterization plan are designed to equip researchers with the necessary information to confidently execute this synthesis, validate the product's identity and purity, and advance their research and development objectives.
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